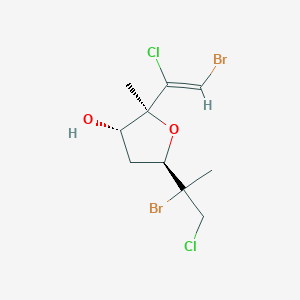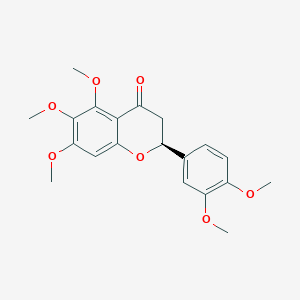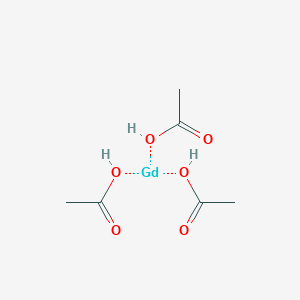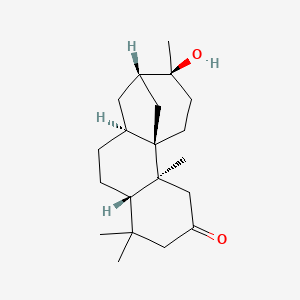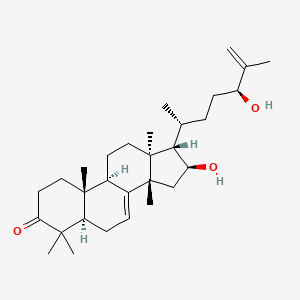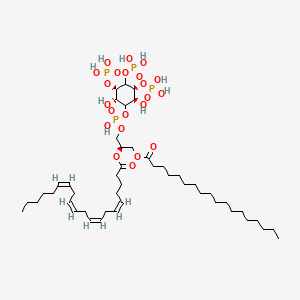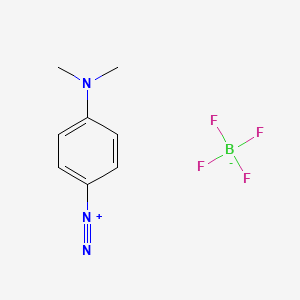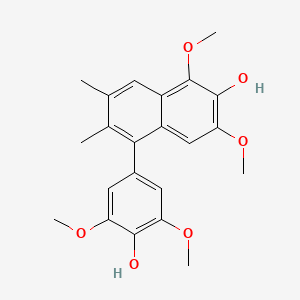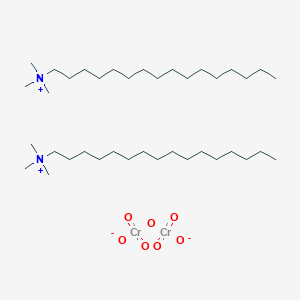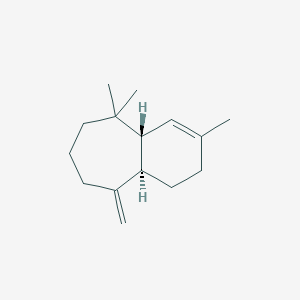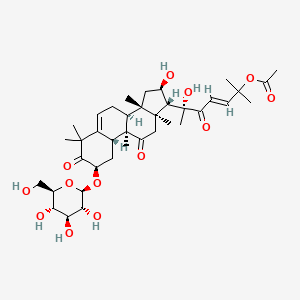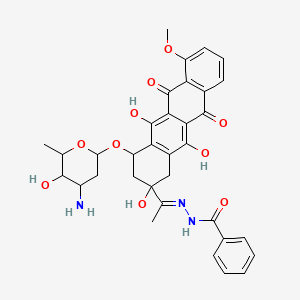
Rubidazon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zorubicin is a compound belonging to the anthracycline class of medications, which have historically demonstrated effective chemotherapy for a variety of cancer types . It is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . Zorubicin intercalates into DNA, interacts with topoisomerase II, and inhibits DNA polymerases, making it a potent antineoplastic agent .
Preparation Methods
Zorubicin can be synthesized from daunorubicin through a semi-synthetic process. The method involves the enzymatic conversion of daunorubicin to zorubicin using a recombinant vector comprising DNA encoding daunorubicin 14-hydroxylase . Another method involves the fermentation of a novel Streptomyces strain in nutrient media containing assimilable carbon resources and nitrogen sources under oxygen-introducing conditions . These methods are suitable for industrial production of zorubicin.
Chemical Reactions Analysis
Zorubicin undergoes various chemical reactions, including:
Oxidation: Zorubicin can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other anthracycline derivatives.
Substitution: Zorubicin can undergo substitution reactions, particularly at the benzoyl hydrazone moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions are different anthracycline derivatives with potential therapeutic applications .
Scientific Research Applications
Zorubicin has a broad spectrum of scientific research applications, including:
Chemistry: It is used in the synthesis of novel hydrazone derivatives with potential anticancer activity.
Biology: Zorubicin is studied for its interactions with DNA and its effects on cellular processes.
Industry: Zorubicin is produced on an industrial scale for pharmaceutical applications.
Mechanism of Action
Zorubicin exerts its effects by intercalating into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II . This inhibition prevents the replication of cancer cells and induces apoptosis. The molecular targets of zorubicin include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Zorubicin is similar to other anthracycline compounds such as daunorubicin, doxorubicin, and epirubicin. zorubicin has unique properties due to its benzoyl hydrazone moiety, which enhances its DNA intercalation and topoisomerase II inhibition . This makes zorubicin particularly effective in treating certain types of cancer.
Similar Compounds
- Daunorubicin
- Doxorubicin
- Epirubicin
- Idarubicin
Zorubicin’s uniqueness lies in its enhanced ability to intercalate into DNA and inhibit topoisomerase II, making it a potent chemotherapeutic agent .
Properties
Molecular Formula |
C34H35N3O10 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
N-[(E)-1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/b36-16+ |
InChI Key |
FBTUMDXHSRTGRV-ODQASSKESA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)C6=CC=CC=C6)/C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Synonyms |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


